molecular formula C32H66 B3029326 N-Dotriacontane-D66 CAS No. 62369-68-0

N-Dotriacontane-D66

Cat. No.: B3029326
CAS No.: 62369-68-0
M. Wt: 517.3 g/mol
InChI Key: QHMGJGNTMQDRQA-MRVSPWAISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Dotriacontane-D66 can be synthesized through the reduction of iodoalkanes using deuterium gas. The process involves the use of a strong reducing agent, such as lithium aluminum deuteride, under controlled conditions to ensure the incorporation of deuterium atoms into the alkane chain .

Industrial Production Methods

Industrial production of this compound involves the purification of distillation residues from the synthesis of dotriacontane. The process includes oxidation of unsaturated organic matter and alcohol impurities, followed by adsorption bleaching and recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-Dotriacontane-D66 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Alcohols, aldehydes, and carboxylic acids.

    Reduction: Shorter-chain alkanes.

    Substitution: Halogenated alkanes.

Scientific Research Applications

N-Dotriacontane-D66 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

N-Dotriacontane-D66 exerts its effects through its stable isotope labeling, which allows for precise tracking and measurement in various analytical techniques. The deuterium atoms in the compound provide a distinct mass difference, making it easily distinguishable from non-labeled compounds. This property is particularly useful in studies involving metabolic pathways and drug distribution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its stable isotope labeling, which provides distinct advantages in analytical and research applications. The incorporation of deuterium atoms enhances its utility in tracing and quantifying biochemical processes, making it a valuable tool in various scientific fields .

Biological Activity

N-Dotriacontane-D66, a deuterated long-chain alkane with the chemical formula C32D66, is a derivative of dotriacontane. The presence of deuterium (D) atoms in its structure allows for unique applications in biological research, particularly in tracing metabolic pathways and studying interactions within biological systems. This article delves into the biological activity of this compound, exploring its synthesis, applications, and the insights it provides into various biological processes.

Chemical Structure and Properties

This compound can be represented structurally as CD3(CD2)30CD3, indicating a long hydrocarbon chain with terminal deuterated methyl groups. This isotopic labeling makes it an invaluable tool for researchers examining lipid behavior and metabolic processes without significantly altering the compound's chemical behavior.

Comparison of Related Compounds

Compound NameChemical FormulaUnique Features
DotriacontaneC32H66Non-deuterated form used widely in industrial applications.
N-HexatriacontaneC36H74Longer chain length; used in similar applications but less studied.
N-TriacontaneC30H62Shorter chain; exhibits different physical properties.
N-Triacontane-D66C30H62D6Deuterated version; useful for similar research purposes as this compound.

Metabolic Tracing

This compound is primarily utilized for its isotopic labeling capabilities, allowing researchers to trace the metabolic pathways of lipids and other compounds in biological systems. Its deuterated nature provides a means to study drug metabolism and pharmacokinetics effectively. For instance, studies have shown that deuterated compounds can be tracked within organisms, providing insights into their absorption, distribution, metabolism, and excretion processes without altering their inherent properties.

Interaction Studies

Research involving this compound often focuses on its interactions with other molecules in biological systems. The presence of deuterium enables precise tracking of these interactions at the molecular level. Techniques such as nuclear magnetic resonance (NMR) spectroscopy are commonly employed to analyze molecular dynamics and interactions involving this compound.

Case Studies

  • Chemical Disguise in Ants : A study explored the use of this compound as a labeled substance to investigate chemical mimicry in socially parasitic ants. The compound was employed to understand how certain ant species disguise themselves chemically by mimicking the cuticular hydrocarbons of their host species .
  • Plant-Microbe Interactions : Another investigation examined how various compounds, including long-chain hydrocarbons like this compound, affect gene expression related to antifungal activity in plant-beneficial bacteria. The results indicated that these compounds could modulate biocontrol activity through plant-bacterium signaling mechanisms .

Synthesis Methods

This compound can be synthesized through several methods, including:

  • Deuteration of Dotriacontane : This method involves replacing hydrogen atoms with deuterium using various deuterating agents.
  • Synthetic Pathways : Advanced organic synthesis techniques can also be applied to create this compound from simpler precursors.

Applications Beyond Biological Activity

While primarily studied for its biological implications, this compound has broader applications across various fields:

  • Material Science : Its unique properties make it useful in developing new materials with specific characteristics.
  • Environmental Studies : The compound can serve as a tracer in environmental studies to track organic matter and pollutants.

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,27,27,28,28,29,29,30,30,31,31,32,32,32-hexahexacontadeuteriodotriacontane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H66/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMGJGNTMQDRQA-MRVSPWAISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H66
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901098445
Record name Dotriacontane-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,27,27,28,28,29,29,30,30,31,31,32,32,32-d66
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901098445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62369-68-0
Record name Dotriacontane-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,27,27,28,28,29,29,30,30,31,31,32,32,32-d66
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62369-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dotriacontane-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,27,27,28,28,29,29,30,30,31,31,32,32,32-d66
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901098445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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